Geranylcoumarin
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Overview
Description
Geranylcoumarin is a naturally occurring compound found in various plants, particularly in grapefruit. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound is characterized by the presence of a geranyl group attached to the coumarin skeleton, which imparts unique properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
Geranylcoumarin can be synthesized through several methods. One common approach involves the reaction of 4-hydroxycoumarin with geranyl bromide under mild conditions using cesium carbonate as a base. This reaction yields geranyloxycoumarin derivatives, which can be further purified and characterized .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of the compound from natural sources such as grapefruit peel oil. The extraction process includes chromatographic techniques to isolate and purify the compound. This method ensures a high yield of this compound with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
Geranylcoumarin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: This compound can undergo substitution reactions where the geranyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized this compound derivatives, reduced forms of this compound, and substituted this compound compounds .
Scientific Research Applications
Geranylcoumarin has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various coumarin derivatives.
Biology: this compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: This compound is used in the fragrance industry due to its pleasant aroma
Mechanism of Action
Geranylcoumarin exerts its effects through various molecular targets and pathways. It interacts with enzymes such as cytochrome P450, which plays a role in drug metabolism. Additionally, this compound has been shown to inhibit protein-tyrosine phosphatase 1B, which is involved in regulating glucose metabolism .
Comparison with Similar Compounds
Similar Compounds
Bergamottin: Another geranyl-substituted coumarin found in grapefruit.
Auraptene: A geranyloxycoumarin isolated from Poncirus trifoliata.
Bergaptol: A furocoumarin with similar biological activities .
Uniqueness
Geranylcoumarin is unique due to its specific geranyl substitution, which imparts distinct biological activities and chemical properties. Its ability to interact with various molecular targets makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C19H22O3 |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
7-[(2E,5E)-3,7-dimethylocta-2,5-dienoxy]chromen-2-one |
InChI |
InChI=1S/C19H22O3/c1-14(2)5-4-6-15(3)11-12-21-17-9-7-16-8-10-19(20)22-18(16)13-17/h4-5,7-11,13-14H,6,12H2,1-3H3/b5-4+,15-11+ |
InChI Key |
KAYCKFWCZGZEHA-WEPZFIBGSA-N |
Isomeric SMILES |
CC(C)/C=C/C/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C |
Canonical SMILES |
CC(C)C=CCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C |
Origin of Product |
United States |
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